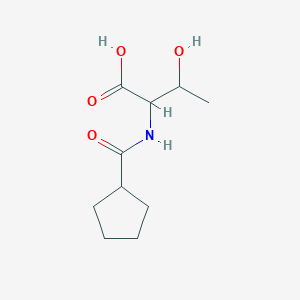

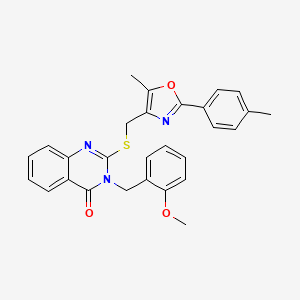

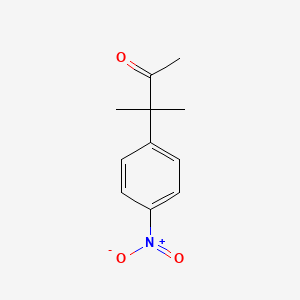

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide, also known as CPP-ACP, is a compound that has been extensively studied for its potential applications in the field of dentistry. CPP-ACP is a complex of casein phosphopeptides (CPP) and amorphous calcium phosphate (ACP), which has been shown to have a number of beneficial effects on dental health. In

Applications De Recherche Scientifique

Synthesis and Neuroleptic Activity

Research has focused on synthesizing various benzamides, including compounds related to "N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide", to explore their potential neuroleptic activities. These studies aim to understand the structure-activity relationships and identify compounds with enhanced activity and fewer side effects for the treatment of psychosis. For example, the synthesis of benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines has been explored, with some compounds showing significant neuroleptic potential, indicating a good correlation between structure and activity (Iwanami et al., 1981).

Selective Antidopaminergic Activity

Further research into the specific activities of these compounds reveals their selective antidopaminergic activity, highlighting their potential as neuroleptic agents. Studies on "N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide" and similar compounds have shown potent and longer-lasting inhibitory effects on apomorphine-induced behaviors compared to classical neuroleptics, with a notable selectivity for dopamine D1 receptors over D2 receptors. This selectivity suggests these compounds as promising candidates for more targeted neuroleptic treatments with potentially reduced side effects (Usuda et al., 2004).

Antagonistic Effects on Dopamine Receptors

The antagonistic effects of these benzamide compounds on dopamine receptors have been extensively studied. For instance, "N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide" has been reported to be a potent antagonist of dopamine at D1-type dopamine receptors, with significant implications for its use in treating conditions associated with dopamine dysregulation. The ability of these compounds to influence serum prolactin levels and interact with dopamine receptors underscores their potential in medical applications beyond neuroleptic activity, including hormonal regulation and potentially the treatment of pituitary tumors (Meltzer et al., 1983).

Propriétés

IUPAC Name |

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-21-16-10-11-19(12-16)15-8-6-13(7-9-15)17(20)18-14-4-2-3-5-14/h6-9,14,16H,2-5,10-12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZFDXAWGAGFEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2673963.png)

![Tert-butyl 2-{[(tert-butyldiphenylsilyl)oxy]methyl}-4-formylpiperidine-1-carboxylate](/img/structure/B2673974.png)

![1-(benzo[d]isoxazol-3-yl)-N-(pyridin-3-yl)methanesulfonamide](/img/structure/B2673975.png)